molecular formula C11H8F3N3O3S B2428803 methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate CAS No. 339107-14-1

methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate

Cat. No. B2428803
M. Wt: 319.26
InChI Key: XNGLNPXDSRXINB-UHFFFAOYSA-N
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Description

“Methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate” is a complex organic compound. It appears to contain a trifluoromethyl group, which is a common feature in many pharmaceuticals and agrochemicals due to its ability to alter the physical and chemical properties of the compounds .

Scientific Research Applications

1. Formation of Fluorine-Containing Heterocyclic Derivatives

The compound has been studied in reactions leading to fluorine-containing heterocyclic derivatives. For example, Sokolov and Aksinenko (2012) investigated its reaction with 1,3-binucleophiles, resulting in fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives (Sokolov & Aksinenko, 2012).

2. Synthesis of Substituted Thiophenes

Sahu et al. (2015) reported an efficient synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates using this compound, demonstrating a one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes (Sahu et al., 2015).

3. Biological Activity Studies

The compound has been used in the synthesis of various derivatives with potential biological activities. Asegbeloyin et al. (2014) synthesized complexes of this compound and evaluated them for in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014).

4. Applications in Synthesis of Fluorescent Molecules

Wu et al. (2006) explored its use in synthesizing novel fluorescent molecules. Specifically, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine was found to be an attractive fluorophore due to its binding sites and stronger fluorescence intensity (Wu et al., 2006).

5. Synthesis of Novel Heterocyclic Compounds

Gomaa (2001) explored the reaction of this compound with N1, N2-diarylamidines to form various heterocyclic compounds, showing its utility in synthesizing diverse chemical structures (Gomaa, 2001).

properties

IUPAC Name

methyl 3-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3S/c1-20-10(19)7-6(2-3-21-7)15-4-5-8(11(12,13)14)16-17-9(5)18/h2-4H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVYLIDOSJULAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate

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